molecular formula C20H25NO B11709119 4-hexyl-N-(3-methylphenyl)benzamide

4-hexyl-N-(3-methylphenyl)benzamide

Cat. No.: B11709119
M. Wt: 295.4 g/mol
InChI Key: DOWSBHGHUBOLRX-UHFFFAOYSA-N
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Description

4-hexyl-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hexyl-N-(3-methylphenyl)benzamide typically involves the acylation of 3-methylphenylamine with 4-hexylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to reach room temperature.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors also allows for better heat and mass transfer, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-hexyl-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides or aromatic compounds.

Scientific Research Applications

4-hexyl-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-hexyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)benzamide: Lacks the hexyl group, which may affect its solubility and biological activity.

    N-(3-methylphenyl)benzamide: Similar structure but without the hexyl group, leading to different chemical properties.

Uniqueness

4-hexyl-N-(3-methylphenyl)benzamide is unique due to the presence of the hexyl group, which enhances its lipophilicity and potentially its ability to interact with lipid membranes and hydrophobic pockets in proteins. This structural feature may contribute to its distinct biological and chemical properties .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

4-hexyl-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-9-17-11-13-18(14-12-17)20(22)21-19-10-7-8-16(2)15-19/h7-8,10-15H,3-6,9H2,1-2H3,(H,21,22)

InChI Key

DOWSBHGHUBOLRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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